molecular formula C24H28N4O5 B2451712 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 443730-41-4

2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B2451712
CAS RN: 443730-41-4
M. Wt: 452.511
InChI Key: QHJWOPNQDOKTBP-UHFFFAOYSA-N
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Description

The compound “2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile” is a type of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivative . These derivatives are important heterocyclic compounds with a wide range of interesting biological activities .


Synthesis Analysis

The synthesis of these compounds often involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst .

Scientific Research Applications

Synthesis and Structural Characterization

Synthetic methods for related compounds often involve multi-step reactions that include the formation of pyridine and fused pyridine derivatives, showcasing the compound's relevance in synthetic organic chemistry. For instance, the synthesis of new series of pyridine derivatives demonstrates advanced methodologies in creating structurally complex molecules with potential for further functionalization or as intermediates in pharmaceutical synthesis (Al-Issa, 2012). Additionally, the structural analysis of similar compounds through X-ray crystallography highlights the importance of these molecules in understanding molecular conformations and intermolecular interactions in the solid state (Ganapathy et al., 2015).

Pharmacological Potential

The exploration of related compounds for their pharmacological activities is a significant area of research. For example, studies on heterocyclic enaminonitriles have delved into their potential biological activities, indicating that derivatives of the pyrano[3,2-c]pyridine framework might possess interesting biological properties (Yamagata et al., 1993). Molecular docking and in vitro screening of novel pyridine derivatives have also been conducted to assess their antimicrobial and antioxidant activities, suggesting that modifications to the pyridine core can lead to significant biological effects (Flefel et al., 2018).

Mechanism of Action

While the specific mechanism of action for this compound was not found, it’s worth noting that similar compounds have been explored for their potential pharmacological properties. For instance, 2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole was studied as a novel anticancer agent, showing low nanomolar or subnanomolar inhibition of cell growth, and inhibited tubulin polymerization .

Future Directions

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, such as the compound , have received increasing attention due to their potential pharmacological properties . Their potential in drug discovery has inspired a wide array of synthetic work . Future research may continue to explore the synthesis, properties, and potential applications of these and related compounds.

properties

IUPAC Name

2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-6-(2-morpholin-4-ylethyl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O5/c1-15-12-20-22(24(29)28(15)7-6-27-8-10-32-11-9-27)21(18(14-25)23(26)33-20)17-13-16(30-2)4-5-19(17)31-3/h4-5,12-13,21H,6-11,26H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJWOPNQDOKTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)OC)OC)C(=O)N1CCN4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-6-(2-morpholinoethyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

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